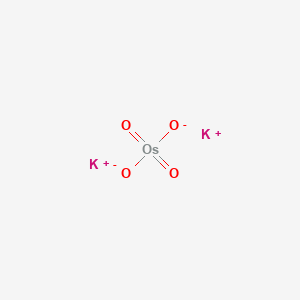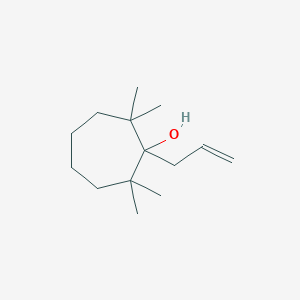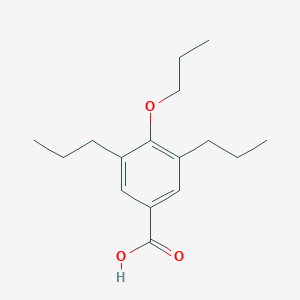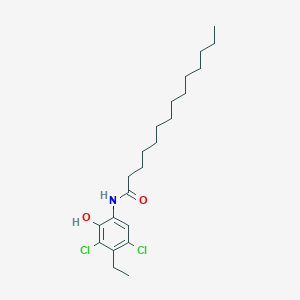
1-Brom-2-(2-Methoxyethoxy)ethan
Übersicht
Beschreibung
1-Bromo-2-(2-methoxyethoxy)ethane (also known as 1,2-Bis(2-methoxyethoxy)ethane or 1,2-Bis(2-methoxyethoxy)ethane) is an organic compound belonging to the family of organobromides. It is a colorless liquid with a mild odor that is soluble in water and organic solvents. The compound has a variety of industrial applications, including as a solvent, an intermediate in the synthesis of other organic compounds, and as a reagent. In recent years, 1-Bromo-2-(2-methoxyethoxy)ethane has become increasingly important in scientific research due to its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brom-2-(2-Methoxyethoxy)ethan wird als Baustein in der organischen Synthese verwendet . Es kann verwendet werden, um eine Vielzahl komplexer organischer Moleküle zu konstruieren, was zur Entwicklung neuer synthetischer Methoden und Strategien beiträgt.
Pharmazeutika
In der pharmazeutischen Industrie dient diese Verbindung als Zwischenprodukt bei der Synthese verschiedener Arzneimittel . Seine einzigartige Struktur kann genutzt werden, um Moleküle mit spezifischen biologischen Aktivitäten zu erzeugen.
Pflanzenschutzmittel
This compound wird auch bei der Synthese von Pflanzenschutzmitteln verwendet . Es kann verwendet werden, um Pestizide, Herbizide und andere landwirtschaftliche Chemikalien herzustellen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen.
Farbenherstellung
Diese Verbindung wird bei der Herstellung von Farbstoffen verwendet . Es kann bei der Synthese eines Squarin-Farbstoffs verwendet werden, der eine selektive fluorogene Reaktion auf Zinkkationen zeigt .
Zwei-Photonen-angeregte Fluoreszenzmikroskopie
This compound kann bei der Synthese von 1,4-Diketo-3,6-Diphenylpyrrolo[3,4-c]pyrrol (DPP)-Derivaten verwendet werden . Diese Derivate sind stabile und effiziente Pigmente für die
Safety and Hazards
“1-Bromo-2-(2-methoxyethoxy)ethane” is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Bromo-2-(2-methoxyethoxy)ethane is a chemical compound used in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. Specific targets can vary depending on the particular reaction or synthesis pathway .
Mode of Action
The compound acts as a reagent in organic synthesis, participating in chemical reactions to form new compounds . Its bromine atom is highly reactive, allowing it to form bonds with other molecules or functional groups in the target compounds .
Biochemical Pathways
1-Bromo-2-(2-methoxyethoxy)ethane is involved in the synthesis of various organic compounds . For instance, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .
Result of Action
The primary result of 1-Bromo-2-(2-methoxyethoxy)ethane’s action is the formation of new organic compounds through chemical reactions . For example, it can contribute to the synthesis of DPP derivatives, which are used as pigments in two-photon excited fluorescence microscopy .
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXJXNSHCKHFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92450-98-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30202494 | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-17-6 | |
| Record name | 1-Bromo-2-(2-methoxyethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54149-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054149176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,6-dioxaheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-Bromo-2-(2-methoxyethoxy)ethane used in the development of VRFB membranes?
A1: 1-Bromo-2-(2-methoxyethoxy)ethane is used as a grafting agent to modify the properties of polybenzimidazole (AmPBI) in the development of VRFB membranes []. The compound's structure allows it to react with the amino groups present in AmPBI, introducing flexible hydrophilic side chains. This modification aims to improve the proton conductivity of the membrane while simultaneously reducing vanadium ion permeability.
Q2: What is the impact of incorporating 1-Bromo-2-(2-methoxyethoxy)ethane on the performance of the VRFB membrane?
A2: The incorporation of 1-Bromo-2-(2-methoxyethoxy)ethane into the AmPBI polymer matrix leads to the creation of a composite membrane (AmPBI-MOE-PIL-X) with improved properties for VRFB applications []. Specifically, the grafted hydrophilic side chains enhance proton conductivity, a crucial factor for efficient battery operation. Furthermore, increasing the concentration of the ionic liquid component (PIL) within the membrane leads to a reduction in vanadium ion permeability. This is critical for preventing self-discharge and enhancing the overall performance and lifespan of VRFBs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)




![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)








